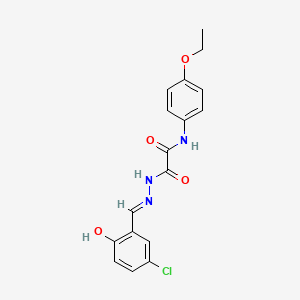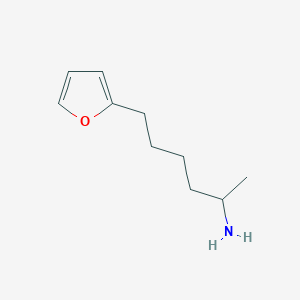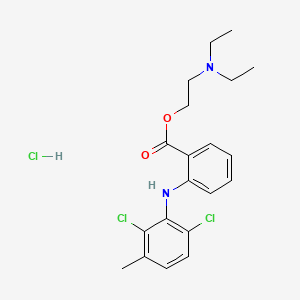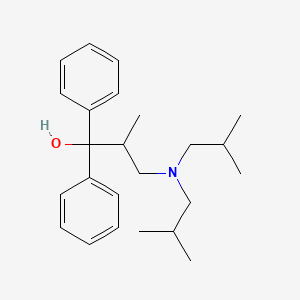
2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorobenzylidene group, a hydrazino group, and a phenylbenzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with an appropriate acylating agent, such as acetyl chloride, to introduce the oxoacetyl group. Finally, the resulting compound is coupled with N-phenylbenzamide under suitable conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique chemical properties.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide is not well-documented. its structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The dichlorobenzylidene group may play a role in binding to specific enzymes or receptors, while the hydrazino and oxoacetyl groups could be involved in redox reactions and other biochemical processes.
相似化合物的比较
Similar Compounds
- 2-(((2-(3,4-Dimethoxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide
- 2-(((2-(3-Allyl-2-hydroxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide
- 2-(((2-(4-Bromobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide
Uniqueness
2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide is unique due to the presence of the 2,3-dichlorobenzylidene group, which imparts distinct chemical and biological properties. This group may enhance the compound’s reactivity and potential biological activity compared to similar compounds with different substituents.
属性
CAS 编号 |
765908-72-3 |
|---|---|
分子式 |
C22H16Cl2N4O3 |
分子量 |
455.3 g/mol |
IUPAC 名称 |
N'-[(E)-(2,3-dichlorophenyl)methylideneamino]-N-[2-(phenylcarbamoyl)phenyl]oxamide |
InChI |
InChI=1S/C22H16Cl2N4O3/c23-17-11-6-7-14(19(17)24)13-25-28-22(31)21(30)27-18-12-5-4-10-16(18)20(29)26-15-8-2-1-3-9-15/h1-13H,(H,26,29)(H,27,30)(H,28,31)/b25-13+ |
InChI 键 |
HRTCFZJNUWMWSX-DHRITJCHSA-N |
手性 SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11999165.png)

![methyl 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11999174.png)
![[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B11999181.png)


![3-methyl-2H-benzo[b][1,4]thiazine hydrochloride](/img/structure/B11999189.png)

![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B11999198.png)
![4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999206.png)

